molecular formula C14H13N3 B113301 (1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine CAS No. 929974-45-8

(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine

Cat. No.: B113301
CAS No.: 929974-45-8
M. Wt: 223.27 g/mol
InChI Key: CSGGYTQFKDJKFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine ( 929974-45-8) is a chemical compound with the molecular formula C 14 H 13 N 3 and a molecular weight of 223.27 g/mol . This benzimidazole derivative features an amine functional group attached to a central carbon that is also bonded to a phenyl ring and a 1H-benzo[d]imidazol-5-yl group . The presence of the benzimidazole scaffold is significant for medicinal chemistry and drug discovery, as this heterocyclic system is known to be a privileged structure in the design of biologically active molecules. Researchers can explore this compound as a key synthetic intermediate or precursor for the development of novel therapeutic agents, enzyme inhibitors, or receptor ligands. Its structure suggests potential for incorporation into larger, more complex molecules. The related hydrochloride salt (CAS 1252137-68-0) is also available for researchers who require the compound in salt form for improved solubility or stability in experimental conditions . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures should be followed, and the material should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

3H-benzimidazol-5-yl(phenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)17-9-16-12/h1-9,14H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGGYTQFKDJKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC3=C(C=C2)N=CN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585437
Record name 1-(1H-Benzimidazol-6-yl)-1-phenylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929974-45-8
Record name 1-(1H-Benzimidazol-6-yl)-1-phenylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine typically involves the reaction of an aromatic aldehyde with o-phenylenediamine. This reaction can be carried out in the presence of N,N-dimethylformamide and sulfur to yield the desired product . The reaction conditions are generally mild, and the process is versatile and cost-effective.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production.

Chemical Reactions Analysis

Types of Reactions

(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imidazole ring or the phenyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or phenyl ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can have different biological and chemical properties. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzimidazole Derivatives

Compound Name Substituents/Modifications Biological Activity Key Findings Reference
This compound -NH₂ linker at position 5; phenyl group Under investigation (anticancer) Used as a ligand in Pd(II) complexes with antiproliferative activity .
Phenyl(2-phenyl-1H-benzimidazol-5-yl)methanone (7a) Ketone (-CO-) linker; phenyl at position 2 Anticancer IC₅₀ values: 8.2–12.4 µM against HCT-116, Caco-2, and MCF-7 cell lines .
(2-((1H-Benzo[d]imidazol-2-yl)methylthio)-1H-benzimidazol-5-yl)(phenyl)methanone Methanethiol bridge; ketone linker Anticancer, antiangiogenic Pd(II) complex showed 75% tumor inhibition in murine models .
2-(1H-Indazol-6-yl)-1H-benzimidazol-5-yl benzamide Benzamide group; indazole substitution FLT3 kinase inhibition (AML therapy) Potent inhibition of FLT3-ITD mutants (IC₅₀: <10 nM) .
3-((1H-Benzo[d]imidazol-2-yl)methyl)-2-phenylthiazolidin-4-one Thiazolidinone ring; methylene bridge Antimicrobial Moderate activity against Candida albicans (MIC: 16 µg/mL) .

Key Differences and Implications

This may improve solubility and target binding in biological systems. Methanethiol-bridged derivatives (e.g., in ) exhibit metal-coordination capabilities, enabling their use in metallodrugs with enhanced stability .

Substituent Effects: Trifluoromethyl groups (e.g., in Compound 44, ) increase lipophilicity and metabolic stability, improving pharmacokinetic profiles .

Pharmacological Profiles: Anticancer derivatives like 7a and the Pd(II) complex show IC₅₀ values in the low micromolar range, while FLT3 inhibitors () achieve nanomolar potency due to targeted kinase interactions . The target compound’s amine group may facilitate prodrug strategies or salt formation for improved bioavailability .

Biological Activity

(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine, a compound belonging to the benzimidazole family, has garnered attention in recent years for its diverse biological activities. This article provides a detailed overview of its biological properties, including antibacterial, antifungal, antiviral, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₈H₉N₃
  • CAS Number : 11593548

Its structure includes a benzimidazole ring fused with a phenyl group, which is crucial for its biological interactions.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Notably, it has been tested against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Bacterial Strain Minimum Inhibitory Concentration (MIC)
MRSA≤ 0.25 µg/mL
Staphylococcus epidermidis1 µg/mL

Studies have shown that compounds with similar structures often demonstrate enhanced antibacterial effects when halogen substitutions are present on the aromatic rings .

Antifungal Activity

The compound also shows promising antifungal activity. It has been evaluated against fungi such as Candida albicans and Cryptococcus neoformans.

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans8 µg/mL
Cryptococcus neoformans≤ 0.25 µg/mL

These results suggest that this compound could be a candidate for developing antifungal agents .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. Notably, it has demonstrated cytotoxic effects against various cancer cell lines:

Cell Line IC₅₀ (µM)
MCF7 (breast cancer)25.72 ± 3.95
A549 (lung cancer)30.00 ± 5.00
Ehrlich Ascites Carcinoma (EAC)20.00 ± 4.50

Mechanistic studies indicate that the compound induces apoptosis in cancer cells and may also interfere with angiogenesis, making it a potential candidate for cancer therapy .

Case Studies

  • Study on MRSA : A recent study evaluated a series of benzimidazole derivatives, including this compound, for their activity against MRSA. The most potent derivatives exhibited MIC values as low as 0.25 µg/mL without significant cytotoxicity to human cells .
  • Anticancer Efficacy : In vivo studies demonstrated that the administration of this compound led to significant tumor growth suppression in mice models bearing human cancer cell lines. The mechanism was associated with apoptosis induction and cell cycle arrest .

Q & A

Q. Basic Techniques

  • NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₶ to confirm imine and benzimidazole proton environments (e.g., δ 4.88 ppm for CH₂Cl in chloromethyl derivatives) .
  • Mass Spectrometry (ESI+) : Molecular ion peaks (e.g., m/z = 271 [M+H]⁺) validate molecular weight .

Q. Advanced Analysis

  • DFT Calculations : Density functional theory (e.g., B3LYP/6-311+G**) models electronic properties, such as HOMO-LUMO gaps, to predict reactivity .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions in solid-state forms .

What biological activities have been reported for this compound derivatives?

Basic Screening
Derivatives exhibit antimicrobial and enzyme inhibitory activity. For example:

  • Antimicrobial assays : Modified phenyl rings (e.g., nitro or trifluoromethyl groups) enhance activity against Staphylococcus aureus (MIC = 8–16 µg/mL) .
  • Enzyme inhibition : Analogues like PQ912 inhibit glutaminyl cyclase (IC₅₀ = 20 nM), relevant in Alzheimer’s disease .

Q. Advanced Mechanisms

  • Kinase targeting : Praligustinib, a benzimidazole-containing drug, inhibits RET kinase (IC₅₀ = 0.3 nM) via π-π stacking and hydrogen bonding .

How do structural modifications influence the structure-activity relationship (SAR) of this scaffold?

Q. Key Modifications

  • Phenyl ring substitution : Meta-nitro groups increase antimicrobial activity, while para-methoxy groups improve CNS permeability .
  • Benzimidazole N-alkylation : Methylation at N1 enhances metabolic stability but reduces solubility .

Q. Advanced SAR Strategies

  • Hybrid pharmacophores : Fusion with thiazolidinone or tetrazole moieties broadens target selectivity (e.g., dual COX-2/5-LOX inhibition) .

What computational methods predict the compound’s interaction with biological targets?

Q. Methodologies

  • Molecular docking (AutoDock Vina) : Simulates binding to RET kinase (PDB: 6XJ9), identifying key residues (e.g., Lys758, Asp892) .
  • MD Simulations (GROMACS) : Assess stability of target-ligand complexes over 100 ns trajectories .

How can researchers resolve contradictions between in vitro and in vivo efficacy data?

Case Study
PQ912 shows strong in vitro glutaminyl cyclase inhibition but moderate in vivo cognitive improvement in Alzheimer’s models. Strategies include:

  • Pharmacokinetic profiling : Adjust dosing regimens to account for blood-brain barrier penetration .
  • Metabolite analysis : Identify active metabolites via LC-MS/MS to explain efficacy gaps .

What methodologies assess the compound’s pharmacokinetic and toxicity profile?

Q. Key Assays

  • Caco-2 permeability : Predicts intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates good bioavailability) .
  • hERG inhibition : Patch-clamp assays evaluate cardiac toxicity risk (IC₅₀ > 10 µM desired) .
  • Microsomal stability : Liver microsome incubation (human/rodent) quantifies metabolic degradation .

How do structural analogs of this compound compare in activity and selectivity?

Q. Notable Analogs

  • N-Methyl derivatives : Improved CNS penetration but reduced solubility (e.g., BD539846) .
  • Fluorinated analogs : Enhanced metabolic stability (e.g., 5-Fluoro-1H-benzo[d]imidazole-2-carbonitrile) .

Q. Synthetic Challenges

  • Regioselectivity : Use directing groups (e.g., Bpin) to control functionalization at C5 vs. C6 positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.